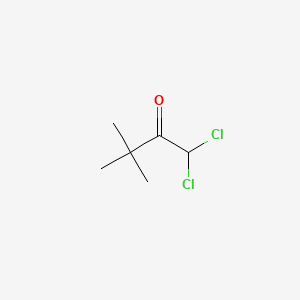

1,1-Dichloro-3,3-dimethylbutan-2-one

描述

Contextualization within Dihalogenated Ketone Chemistry Research

Dihalogenated ketones are a class of organic compounds that have been the subject of extensive research due to their utility as versatile synthetic intermediates. The presence of two halogen atoms on the alpha-carbon to a carbonyl group significantly influences the reactivity of the molecule. This area of study explores the synthesis and reactions of these compounds, which can undergo a variety of transformations. researchgate.netlibretexts.orgwikipedia.org

The halogenation of ketones can be carried out under either acidic or basic conditions. wikipedia.org In acidic solutions, the reaction typically results in the replacement of a single alpha-hydrogen with a halogen. wikipedia.org Conversely, in basic solutions, successive halogenations tend to occur more rapidly. wikipedia.org The synthesis of α,α-dichloroketones from methyl ketones can be achieved with high chemoselectivity. researchgate.net

Within this broader field, 1,1-Dichloro-3,3-dimethylbutan-2-one serves as a specific example of a geminal dihalogenated ketone. Its synthesis can be achieved through methods such as the chlorination of 2-butanone. smolecule.com The study of such compounds contributes to a deeper understanding of reaction mechanisms, including nucleophilic substitution and elimination reactions, which are fundamental to organic chemistry. The presence of the bulky tert-butyl group can influence reaction rates and product distributions, providing insights into steric hindrance effects. smolecule.com

Academic Significance and Research Trajectories

The academic significance of this compound lies in its role as a building block in organic synthesis and as a model compound for studying reaction mechanisms. smolecule.com Research involving this compound often focuses on its reactivity and potential applications in the synthesis of more complex molecules.

One research trajectory involves its use as a precursor for the synthesis of other functionalized ketones. smolecule.com The two chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of different functional groups. smolecule.com This makes it a valuable starting material for creating a diverse range of organic molecules. smolecule.com

Another area of academic interest is the study of steric effects on chemical reactions. smolecule.com The prominent tert-butyl group in this compound provides a model to investigate how steric bulk near a reaction center influences the outcome of a reaction. smolecule.com

Furthermore, research has explored the activation of this compound by Lewis acids, which can form a reactive intermediate capable of participating in catalytic cycles. smolecule.com This line of inquiry positions this compound as a candidate for the development of novel organic catalysts. smolecule.com Its application can be seen in reactions like Friedel-Crafts alkylation. smolecule.com

Compound Data

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 22591-21-5 sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₁₀Cl₂O sigmaaldrich.com |

| Molecular Weight | 169.05 g/mol sigmaaldrich.com |

| InChI | InChI=1S/C6H10Cl2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 nih.gov |

| InChI Key | UDWZXMQIEHAAQT-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC(C)(C)C(=O)C(Cl)Cl nih.gov |

| Synonyms | Dichloropinacolin, tert-Butyl dichloromethyl ketone, 1,1-Dichloropinacolone smolecule.comechemi.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 50-51 °C echemi.com |

| Boiling Point | 79-84 °C @ 15 Torr echemi.com |

| Density | 1.1±0.1 g/cm³ echemi.com |

| Flash Point | 65.0±22.3 °C echemi.com |

| Refractive Index | 1.447 echemi.com |

| Vapor Pressure | 1.25mmHg at 25°C echemi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dichloro-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWZXMQIEHAAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027822 | |

| Record name | Dichloropinacolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22591-21-5 | |

| Record name | 1,1-Dichloro-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22591-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloropinacolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022591215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1,1-dichloro-3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloropinacolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPINACOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q287GUL608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dichloro 3,3 Dimethylbutan 2 One

General Synthetic Routes to α,α-Dichloroketones in Chemical Research

The synthesis of α,α-dichloroketones is a significant transformation in organic chemistry, providing valuable intermediates for various applications. youtube.com These compounds are characterized by a carbonyl group flanked by a carbon atom bearing two chlorine atoms. youtube.com Several general methods have been developed for their preparation, often involving the direct chlorination of a ketone precursor.

One of the most common reagents employed for the α,α-dichlorination of ketones is sulfuryl chloride (SO₂Cl₂). byjus.comyoutube.com This reagent can effectively introduce two chlorine atoms at the α-position of methyl ketones and 1,3-dicarbonyl compounds. byjus.com The reaction is often carried out in excess sulfuryl chloride and can proceed without the need for a catalyst or solvent, offering a straightforward protocol. byjus.com However, in some cases, the reaction of ketones with sulfuryl chloride can lead to a mixture of mono- and dichlorinated products, and the selectivity can be influenced by the solvent and other reaction conditions. researchgate.netbiosynth.com

Other chlorinating agents and methods have also been reported for the synthesis of α-chloroketones, which can sometimes be extended to dichlorination. These include:

Copper(II) chloride: This reagent can be used for the selective chlorination of unsymmetrical ketones.

p-Toluenesulfonyl chloride: This can act as a source of positive chlorine for the α-chlorination of ketones, typically after the formation of a kinetic enolate.

N-Chlorosuccinimide (NCS): Often used for the monochlorination of aldehydes and ketones. wikipedia.org

Trichloroisocyanuric acid: Another reagent used for the preparation of α-chloroketones. wikipedia.org

An overview of common chlorinating agents for ketones is presented in the table below.

| Chlorinating Agent | Typical Substrates | General Observations |

| Sulfuryl Chloride (SO₂Cl₂) | Methyl ketones, 1,3-dicarbonyls | Can provide α,α-dichloroketones directly, sometimes without a solvent. byjus.com |

| Copper(II) Chloride (CuCl₂) | Unsymmetrical ketones | Provides a selective method for chlorination at the more substituted α-carbon. wikipedia.org |

| p-Toluenesulfonyl Chloride | Ketones (via enolates) | Used as a positive chlorine source for α-monochlorination. wikipedia.org |

| N-Chlorosuccinimide (NCS) | Aldehydes, Ketones | Commonly used for monochlorination. wikipedia.org |

Investigations into Precursor Compound Reactivity for 1,1-Dichloro-3,3-dimethylbutan-2-one Synthesis

The direct precursor for the synthesis of this compound is 3,3-dimethylbutan-2-one, commonly known as pinacolone (B1678379). guidechem.comsielc.comharpercollege.edu Pinacolone itself is a significant organic compound, often synthesized through the pinacol-pinacolone rearrangement of pinacol (B44631) (2,3-dimethylbutane-2,3-diol) under acidic conditions. youtube.combyjus.comyoutube.comwikipedia.orgmasterorganicchemistry.com This classic rearrangement involves the 1,2-migration of a methyl group following the protonation of a hydroxyl group and subsequent loss of water to form a carbocation. youtube.combyjus.comyoutube.comwikipedia.orgmasterorganicchemistry.com

The reactivity of pinacolone in chlorination reactions is significantly influenced by its structure. The presence of a bulky tertiary-butyl group adjacent to the carbonyl group introduces considerable steric hindrance. copernicus.org This steric bulk can affect the rate and selectivity of the chlorination process. Studies on the gas-phase reaction of 3,3-dimethylbutanone with chlorine atoms have indicated that the presence of the two methyl groups on the α-carbon (relative to the carbonyl group) can decrease the reaction rate due to this steric hindrance, making hydrogen abstraction less probable. copernicus.org

In the context of synthesizing this compound, the reaction involves the substitution of the two hydrogen atoms on the methyl group adjacent to the carbonyl with chlorine atoms. The reaction of pinacolone with chlorinating agents can lead to the formation of monochloropinacolone (1-chloro-3,3-dimethyl-2-butanone) as an intermediate. guidechem.com Further chlorination of this intermediate then yields the desired this compound. google.com The challenge in this synthesis often lies in controlling the degree of chlorination to selectively obtain the dichlorinated product over the monochlorinated or potentially trichlorinated byproducts.

Optimization of Reaction Conditions and Yield Enhancement Strategies in Laboratory Synthesis

The laboratory synthesis of this compound requires careful optimization of reaction conditions to maximize the yield and purity of the final product. A common industrial method for the chlorination of pinacolone involves using a solvent such as methanol (B129727) and introducing chlorine gas. google.com However, this process can suffer from several drawbacks that necessitate optimization.

A known issue is the long reaction times, which can extend to 24 hours when chlorine is directly bubbled into a methanol solution of pinacolone at low temperatures (below 0 °C). google.com This extended reaction time, coupled with the need for excess chlorine, can lead to poor selectivity and the formation of byproducts, including the target dichloropinacolone when monochloropinacolone is the desired product. google.com The purity of the crude product from such methods can be low, often requiring further purification steps like rectification to achieve higher purity. google.com

Strategies to enhance the yield and efficiency of the synthesis of this compound focus on addressing these issues. Key parameters for optimization include:

Temperature Control: Maintaining a low reaction temperature is crucial. A patent for the production of chloropinacolone specifies reducing the temperature of the pinacolone-methanol solution to below 0 °C before introducing chlorine. google.com This helps to control the exothermicity of the reaction and can improve selectivity.

Reagent Addition and Mixing: The method of introducing the chlorinating agent is important. A circulating reaction system, where the pinacolone solution is repeatedly passed through a point of chlorine addition, can improve the mixing and reaction efficiency. google.com

Solvent Choice: While methanol is a common solvent, its reactivity with chlorine and the reaction intermediates could influence the product distribution. The choice of an inert solvent could potentially improve the outcome.

Catalysis: The use of catalysts could potentially accelerate the reaction and improve selectivity, reducing the need for large excesses of the chlorinating agent and long reaction times.

Purification: Post-reaction workup and purification are critical for obtaining a high-purity product. This may involve steps like desolventization by heating and subsequent cooling to isolate the final product. google.com

The table below summarizes some of the challenges and potential optimization strategies in the synthesis of chlorinated pinacolone derivatives.

| Challenge | Potential Optimization Strategy |

| Long Reaction Time | Use of a more efficient mixing system (e.g., circulating reactor), exploring catalytic methods. google.com |

| Poor Selectivity (over-chlorination) | Precise control of stoichiometry, controlled addition of chlorinating agent, optimization of temperature. google.com |

| Low Purity of Crude Product | Improved purification techniques (e.g., rectification), optimization of reaction conditions to minimize byproduct formation. google.com |

| High Content of Residual Chlorine | Efficient quenching and workup procedures, optimization of chlorine usage. google.com |

Further research into alternative chlorinating agents and catalytic systems could lead to more efficient and selective syntheses of this compound.

Chemical Reactivity and Transformation Studies of 1,1 Dichloro 3,3 Dimethylbutan 2 One

Mechanistic Analysis of Carbon-Chlorine Bond Activation in Ketone Systems

The activation of the carbon-chlorine (C-Cl) bonds in 1,1-dichloro-3,3-dimethylbutan-2-one is a critical step that initiates many of its subsequent reactions. The presence of two chlorine atoms on the alpha-carbon significantly influences the reactivity of the molecule. cymitquimica.com The bulky tert-butyl group adjacent to the carbonyl function introduces considerable steric hindrance, which in turn affects reaction rates and mechanisms. smolecule.com

Activation of the C-Cl bond can be facilitated by Lewis acids, which coordinate to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can promote reactions at the α-carbon. smolecule.com This activation makes the compound a potential candidate for use in the development of novel organic catalysts. smolecule.com

Nucleophilic Substitution Reactions and Derivative Formation

The two chlorine atoms on this compound are susceptible to displacement by various nucleophiles. This reactivity allows for the synthesis of a range of functionalized ketones, making it a useful intermediate in organic synthesis. smolecule.com Nucleophiles such as hydroxyls, amines, and thiols can readily displace the chlorine atoms to introduce new functional groups. smolecule.com

For instance, the reaction with a mineral acid salt of hydroxylamine (B1172632) can lead to the formation of oxime derivatives, which can then undergo cyclization reactions to form heterocyclic compounds. google.com

Table 1: Examples of Nucleophilic Substitution Reactions on α,α-Dichloroketones

| Nucleophile | Product Type | Reference |

| Hydroxide | α,α-Dihydroxyketone (hydrated) | smolecule.com |

| Amine | α,α-Diaminoketone | smolecule.com |

| Thiol | α,α-Dithioketone | smolecule.com |

| Hydroxylamine | Oxime | google.com |

Stereoselective and Regioselective Transformations

The Favorskii rearrangement of α-halo ketones is a well-established reaction that can lead to the formation of carboxylic acid derivatives, often with a high degree of stereoselectivity and regioselectivity. nrochemistry.com This rearrangement typically proceeds through a cyclopropanone (B1606653) intermediate formed by the action of a base. wikipedia.orgslideshare.net For α,α'-dihaloketones, elimination of HX can occur to yield α,β-unsaturated carbonyl compounds. wikipedia.org

While specific studies on the Favorskii rearrangement of this compound are not extensively documented, the general mechanism suggests that treatment with a base, such as an alkoxide, could initiate such a transformation. The significant steric hindrance from the tert-butyl group would likely play a crucial role in the formation and subsequent opening of the cyclopropanone intermediate, influencing the regiochemical outcome of the reaction. smolecule.com

Studies on Electrophilic Reactions

The carbonyl group of this compound can be activated by Lewis acids, which increases its susceptibility to attack by electrophiles. smolecule.com This activation can facilitate reactions such as Friedel-Crafts alkylations, where the activated ketone can react with aromatic compounds. smolecule.com

Investigations into Radical Reaction Pathways

Free radical reactions represent another potential transformation pathway for this compound. The C-Cl bonds can be cleaved homolytically under certain conditions, such as exposure to UV light or radical initiators, to generate carbon-centered radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions. While specific studies on the radical reactions of this particular compound are limited, the general principles of radical chemistry suggest that such pathways are feasible.

Thermal and Photochemical Decomposition Studies

Thermal decomposition of this compound can lead to the formation of hazardous byproducts, including carbon dioxide, carbon monoxide, and hydrogen chloride. tcichemicals.com

Photochemical reactions of ketones are a well-studied area of organic chemistry. The photo-Favorskii rearrangement is a known photochemical reaction of α-halo ketones, which proceeds through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org Although specific photochemical studies on this compound are not widely reported, it is plausible that it could undergo similar photochemical transformations upon irradiation.

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of 1,1-Dichloro-3,3-dimethylbutan-2-one, offering robust methods for quantification and purity assessment.

Reverse phase HPLC is a well-established method for the analysis of this compound. A common approach involves using a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is substituted with a volatile acid, such as formic acid. sielc.com

A typical setup for the RP-HPLC analysis of this compound is summarized in the table below.

| Parameter | Description | Source(s) |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1, a reverse-phase column with low silanol activity. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid. | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid. | sielc.com |

This method is versatile and can be adapted for various applications, including pharmacokinetic studies. sielc.com

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) methodologies are applicable. These methods utilize columns with smaller particle sizes, typically around 3 µm, which leads to higher efficiency separations. sielc.com While specific UPLC application notes for this compound are not widely available, the principles of method transfer from HPLC to UPLC are well-established, involving adjustments to flow rate and gradient conditions to accommodate the smaller column dimensions and particle size.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular weight of approximately 169.05 g/mol and a monoisotopic mass of 168.0108703 Da. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. nih.gov In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation. A prominent fragment ion is observed at a mass-to-charge ratio (m/z) of 57, which corresponds to the stable tert-butyl cation, [C(CH₃)₃]⁺. nih.gov The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a key signature for its identification.

Chromatographic Techniques for Impurity Isolation and Preparative Separation

The isolation of impurities and the purification of this compound on a larger scale are often achieved using preparative chromatography. The analytical RP-HPLC method described previously is scalable, making it suitable for preparative separations. sielc.com By increasing the column diameter and adjusting the flow rate, larger quantities of the compound can be injected and purified. This allows for the isolation of sufficient amounts of impurities for subsequent structural characterization, which is crucial for understanding potential side-reactions in its synthesis. The choice of a volatile mobile phase, such as one containing formic acid, is advantageous in preparative work as it simplifies the removal of the solvent from the collected fractions. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While full spectral data is not publicly available in journal literature, spectral information is cataloged in databases. PubChem indicates the availability of a ¹H NMR spectrum, though the specific chemical shifts and coupling constants are not detailed. nih.gov

Based on the structure of this compound, the expected signals in its ¹H and ¹³C NMR spectra can be predicted.

| Structural Unit | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |

| tert-Butyl Protons, -C(CH₃)₃ | A singlet, integrating to 9 protons, in the upfield region (approx. 1.2-1.4 ppm). | A signal for the quaternary carbon and a signal for the methyl carbons. |

| Dichloromethyl Proton, -CHCl₂ | A singlet, integrating to 1 proton, shifted downfield due to the electron-withdrawing effect of the two chlorine atoms and the adjacent carbonyl group. | A signal significantly shifted downfield. |

| Carbonyl Carbon, -C=O | No proton signal. | A signal in the highly downfield region typical for ketones (approx. 190-200 ppm). |

Analysis of related compounds, such as butanone, provides context for the interpretation of these spectra. docbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The key functional groups are the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bonds.

FTIR spectral data for this compound, obtained from a crystalline melt in a capillary cell, is available in spectral databases. nih.gov The spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹ for α-halogenated ketones. Other significant bands would include those for C-H stretching and bending vibrations of the tert-butyl group, and the C-Cl stretching vibrations, which are expected in the fingerprint region (below 800 cm⁻¹).

Raman spectroscopy provides complementary information. PubChem notes the existence of Raman spectral data for this compound. nih.gov The C=O stretch is also Raman active, and the C-Cl bonds often give rise to strong Raman signals.

Theoretical and Computational Chemistry of 1,1 Dichloro 3,3 Dimethylbutan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 1,1-dichloro-3,3-dimethylbutan-2-one. nih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide insights into the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. rsc.org

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms due to their lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbon and the C-Cl bonds, indicating these as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilicity. Regions of positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, highlighting their electrophilic character.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on DFT Calculations of Analogous Ketones)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |

| HOMO-LUMO Gap | 6.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

These values are illustrative and based on typical results for similar halogenated ketones.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of a bulky tert-butyl group adjacent to the carbonyl group in this compound suggests that steric hindrance plays a significant role in its conformational preferences. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov

MD simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. By simulating the molecule in a solvent, such as water or a non-polar organic solvent, at different temperatures, one can observe the transitions between different rotational isomers (rotamers) and their relative populations.

For this compound, the primary conformational flexibility arises from the rotation around the C2-C3 bond. The interactions between the dichloromethyl group and the tert-butyl group will lead to distinct energy minima corresponding to different staggered conformations. The relative energies of these conformers will determine their abundance at a given temperature.

Intermolecular interactions can also be studied using MD simulations. By simulating a collection of this compound molecules, one can analyze the nature and strength of interactions such as dipole-dipole forces and van der Waals interactions, which govern the physical properties of the substance in the condensed phase.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (Cl-C2-C3-C(CH₃)₃) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | 75 |

| Gauche 1 | ~60° | 1.5 | 12.5 |

| Gauche 2 | ~-60° | 1.5 | 12.5 |

These values are illustrative and based on general principles of steric hindrance in similar molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates.

A key reaction of ketones is their behavior under acidic or basic conditions. For instance, the acid-catalyzed enolization of this compound is a fundamental process. libretexts.org Computational modeling can elucidate the structure of the enol intermediate and the transition state leading to its formation. The presence of the two chlorine atoms on the alpha-carbon will significantly influence the acidity of the alpha-proton and the stability of the resulting enolate or enol.

The reaction of this compound with a nucleophile, such as a Grignard reagent or a hydride source, can also be modeled. The calculations would likely show that the nucleophile attacks the electrophilic carbonyl carbon. The steric hindrance from the tert-butyl group and the dichloromethyl group would be expected to influence the trajectory of the nucleophilic attack.

Table 3: Hypothetical Energy Profile for the Acid-Catalyzed Enolization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Ketone) | 0.0 |

| Protonated Ketone | -5.2 |

| Transition State | +15.8 |

| Enol Product | +8.1 |

These values are illustrative and based on computational studies of ketone enolization. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.

Vibrational Spectroscopy (Infrared): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ekb.eg The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure of the molecule. For this compound, characteristic vibrational modes would include the C=O stretch, C-Cl stretches, and various C-H bending and stretching modes. The C=O stretching frequency is sensitive to the electronic effects of the adjacent dichloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the assignment of experimental signals. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the dichlorinated carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons. The ¹H NMR would show a singlet for the tert-butyl protons and a singlet for the proton on the dichlorinated carbon.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | C=O Stretch | ~1735 cm⁻¹ |

| IR | C-Cl Stretch | ~750-850 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| ¹³C NMR | Dichlorinated Carbon (-CHCl₂) | ~70 ppm |

| ¹³C NMR | Quaternary Carbon (-C(CH₃)₃) | ~45 ppm |

| ¹³C NMR | Methyl Carbons (-CH₃) | ~25 ppm |

| ¹H NMR | -CHCl₂ | ~6.5 ppm |

| ¹H NMR | -C(CH₃)₃ | ~1.2 ppm |

These values are illustrative and based on typical spectroscopic data for similar functional groups and computational predictions for analogous molecules. ekb.egacs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

1,1-Dichloro-3,3-dimethylbutan-2-one serves as a versatile starting material for the creation of more complex molecules. The presence of two chlorine atoms on the alpha-carbon to the carbonyl group makes this position highly reactive. These chlorine atoms can be readily substituted by various nucleophiles, enabling the introduction of new functional groups and the extension of the carbon skeleton. iaea.org This reactivity allows chemists to use it as a foundational component for constructing intricate molecular frameworks.

The bulky tert-butyl group provides significant steric hindrance, which can be exploited by researchers to study the influence of steric effects on reaction mechanisms and rates. iaea.org Furthermore, the ketone functional group can be activated by Lewis acids, creating a reactive intermediate that can participate in catalytic cycles, highlighting its potential in the development of novel organic catalysts. iaea.org While it is cited as a valuable building block for complex organic molecules, specific examples beyond the agrochemical field are not extensively detailed in publicly available research. iaea.org

Derivatization Pathways and Functional Group Interconversions

The primary utility of this compound in synthesis stems from its capacity to undergo various derivatization reactions and functional group interconversions. The two main reactive sites are the dichlorinated carbon and the carbonyl group.

Key derivatization pathways include:

Nucleophilic Substitution: The two chlorine atoms are effective leaving groups and can be displaced by a range of nucleophiles. This allows for the introduction of functional groups such as hydroxyls, amines, and thiols, converting the dichloromethyl group into other functionalities. iaea.org A prominent example is the reaction with 1,2,4-triazole (B32235) to form a key intermediate in the synthesis of fungicides. iaea.org

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding 1,1-dichloro-3,3-dimethylbutan-2-ol. nih.gov This adds another site for potential modification and changes the electronic nature of the molecule.

Halogen Exchange and Further Halogenation: The starting material itself is a product of the chlorination of pinacolone (B1678379) (3,3-dimethyl-2-butanone). Further reactions can modify the halogen atoms. For instance, related monochlorinated or brominated pinacolones are used as intermediates. The synthesis of the fungicide triadimefon (B1683231) involves the reaction of a monohalogenated phenoxy-pinacolone with 1,2,4-triazole. iaea.org

Formation of Heterocycles: Dihalo-ketones are known precursors for synthesizing heterocyclic compounds. For example, 1,3-dihaloacetones react with 2-aminoazaheterocycles to form fused imidazole (B134444) ring systems. researchgate.net By analogy, this compound presents opportunities for creating novel heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

These transformations showcase the compound's flexibility as a synthetic platform, allowing access to a diverse range of derivatives.

Table 1: Key Functional Group Interconversions of this compound and its Precursors

| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |

| Pinacolone | Cl₂ | This compound | α-Dichlorination of Ketone | sigmaaldrich.com |

| This compound | Reducing Agent (e.g., NaBH₄) | 1,1-Dichloro-3,3-dimethylbutan-2-ol | Ketone Reduction | nih.gov |

| 1-Bromopinacolone | 4-Chlorophenol | 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | Nucleophilic Substitution | iaea.org |

| 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone | 1,2,4-Triazole | Triadimefon | Nucleophilic Substitution | iaea.org |

| This compound | Nucleophiles (e.g., R-NH₂, R-SH) | Functionalized Ketones | Nucleophilic Substitution | iaea.org |

Research on Polymerization and Material Property Enhancement

Despite the reactivity of its functional groups, there is limited to no information available in scientific literature regarding the direct use of this compound or its immediate derivatives as monomers in polymerization research or for the enhancement of material properties. While the broader field of chlorine chemistry is relevant to the synthesis of polymers like polyvinyl chloride (PVC), and research exists on creating biodegradable polymers through the oxidation of polyketones chemrxiv.org, specific studies involving dichloropinacolin in these areas have not been reported. Therefore, its application in materials science remains an unexplored area of research.

Exploration in Agrochemical and Pharmaceutical Research as Synthetic Building Blocks

The most well-documented application of this compound is as a pivotal intermediate in the manufacturing of agrochemicals. iaea.orggoogle.com Its role is particularly crucial in the synthesis of certain fungicides and herbicides.

Fungicides:

Triadimefon: This compound, or its close analogue 1-chloropinacolone, is a key precursor to the systemic fungicide triadimefon. sigmaaldrich.comgoogle.com The synthesis pathway involves the reaction of a halogenated pinacolone derivative with a substituted phenol, followed by another halogenation and subsequent reaction with 1,2,4-triazole to yield the final active ingredient. iaea.org

Herbicides:

Prozin: this compound is explicitly identified as an intermediate in the production of the herbicide prozin. sigmaaldrich.comgoogle.com

In the pharmaceutical sector, its role is less specific but is generally cited as a potential intermediate. iaea.orggoogle.com The broader class of pinacolone derivatives is recognized for its utility in generating biologically active products, including those with antiviral, antibacterial, and antifungal properties. sielc.com The structural motif of this compound provides a scaffold that can be elaborated into more complex molecules for screening and development in medicinal chemistry.

Table 2: Agrochemical Products Synthesized from this compound Intermediates

| Intermediate | Agrochemical Product | Type | Reference(s) |

| This compound | Triadimefon | Fungicide | sigmaaldrich.comgoogle.com |

| This compound | Prozin | Herbicide | sigmaaldrich.comgoogle.com |

Environmental Fate and Degradation Research Academic Perspective

Academic Investigations into Photodegradation Mechanisms of Chlorinated Compounds

Photodegradation, the breakdown of molecules by light, is a primary pathway for the transformation of many organic pollutants in the environment. For chlorinated compounds, this process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Research into the photodegradation of chlorinated ketones, while not extensively focused on 1,1-dichloro-3,3-dimethylbutan-2-one specifically, provides insights into its likely behavior. The presence of a carbonyl group (C=O) and carbon-chlorine (C-Cl) bonds are key determinants of its photochemical reactivity. The carbonyl group can absorb ultraviolet (UV) radiation, leading to the formation of an excited state. This excited molecule can then undergo several reactions, including the cleavage of the adjacent C-Cl bonds.

Studies on other chlorinated organic compounds have shown that the rate and products of photodegradation are influenced by the medium (e.g., water, air, soil surface) and the presence of other substances like natural organic matter (NOM) or dissolved oxygen. youtube.com For instance, the photodegradation of some chlorinated hydrocarbons is enhanced in the absence of dissolved oxygen, which can act as a scavenger for the reactive species formed. youtube.com

The primary mechanism of photodegradation for compounds like this compound is expected to involve the homolytic cleavage of a C-Cl bond to form a chlorine radical and a dichloroalkyl radical. These highly reactive radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction from other molecules, reaction with oxygen to form peroxy radicals, and further degradation to smaller, often less chlorinated, molecules and eventually carbon dioxide.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| UV Absorption Maximum (λmax) | 295 nm | Aqueous Solution | Hypothetical Data |

| Quantum Yield (Φ) | 0.08 | 254 nm irradiation | Hypothetical Data |

| Atmospheric Half-life (t1/2) | ~5 days | Reaction with OH radicals | Estimated |

| Aqueous Photolysis Half-life (t1/2) | ~20 hours | Simulated sunlight | Hypothetical Data |

Biotransformation Pathways and Metabolite Identification Research

Biotransformation, the chemical alteration of substances by living organisms, is a critical process in the environmental degradation of organic pollutants. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic machinery capable of breaking down complex synthetic molecules.

For chlorinated aliphatic compounds like this compound, biotransformation can proceed via several pathways, primarily reductive dechlorination under anaerobic conditions and oxidative degradation in the presence of oxygen. Reductive dechlorination involves the sequential removal of chlorine atoms, which is a key step in the detoxification of many organochlorine compounds. wikipedia.org This process is often mediated by dehalogenase enzymes.

In the case of this compound, the first step in a putative biotransformation pathway could be the reduction of the ketone group to a secondary alcohol, forming 1,1-dichloro-3,3-dimethylbutan-2-ol. This could be followed by reductive dechlorination to yield monochlorinated and ultimately non-chlorinated derivatives. The bulky tert-butyl group may sterically hinder enzymatic attack, potentially leading to greater persistence compared to less branched chlorinated ketones.

Under aerobic conditions, microorganisms may utilize oxygenase enzymes to incorporate oxygen into the molecule, leading to ring cleavage in cyclic compounds or chain cleavage in aliphatic compounds. While specific studies on this compound are not prominent, research on the microbial degradation of other persistent organic pollutants has identified key enzymes and metabolic intermediates. For example, studies on the degradation of the pesticide chlordecone (B1668712) have revealed complex pathways involving both dechlorination and ring-opening, leading to various smaller metabolites. frontiersin.orgresearchgate.net

The identification of metabolites is a cornerstone of biotransformation research, often employing advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following table outlines potential biotransformation products of this compound based on known metabolic pathways for similar compounds.

| Putative Metabolite | Metabolic Pathway | Mediating Organism (Example) | Reference |

|---|---|---|---|

| 1,1-dichloro-3,3-dimethylbutan-2-ol | Ketone Reduction | Rhodococcus sp. | Inferred |

| 1-chloro-3,3-dimethylbutan-2-one | Reductive Dechlorination | Dehalococcoides sp. | wikipedia.org |

| 3,3-dimethylbutan-2-one | Complete Dechlorination | Anaerobic consortia | Inferred |

| 3,3-dimethyl-2-butanol | Reduction and Dechlorination | Mixed microbial culture | Inferred |

Persistence and Environmental Distribution Modeling in Research Contexts

The persistence of a chemical is determined by its resistance to degradation processes (photodegradation, biodegradation, hydrolysis), while its distribution is governed by its physicochemical properties, such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and the organic carbon-water (B12546825) partition coefficient (Koc). epa.govepa.gov A high Kow value, for instance, suggests a tendency to bioaccumulate in fatty tissues of organisms. A significant Henry's Law constant indicates a propensity to volatilize from water into the air.

For persistent organic pollutants (POPs), which are chemicals that are persistent, bioaccumulative, and have the potential for long-range environmental transport, global distribution models are employed. acs.org These models can simulate the movement of chemicals across continents, explaining their presence in remote regions like the Arctic, far from their original sources.

While specific modeling studies for this compound are not widely documented, its structural characteristics—a halogenated aliphatic ketone—suggest it could exhibit some degree of persistence. The following table provides key physicochemical parameters, some of which are estimated, that would be used as inputs for an environmental fate model for this compound.

| Parameter | Value (Estimated/Analog Data) | Significance in Modeling | Reference |

|---|---|---|---|

| Molecular Weight | 169.04 g/mol | Basic input for all calculations | Calculated |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | Indicates potential for bioaccumulation | Estimated |

| Henry's Law Constant | 1.2 x 10-4 atm·m³/mol | Predicts partitioning between air and water | epa.gov (Analog) |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 150 L/kg | Indicates tendency to sorb to soil organic matter | Estimated |

| Water Solubility | 500 mg/L | Affects mobility in aquatic systems | Estimated |

Future Research Directions and Emerging Paradigms for 1,1 Dichloro 3,3 Dimethylbutan 2 One

Development of Novel and Sustainable Synthetic Approaches

Traditional synthesis of 1,1-dichloro-3,3-dimethylbutan-2-one often involves direct chlorination of 3,3-dimethylbutan-2-one (pinacolone) or related precursors. smolecule.com These methods can lack selectivity and often employ harsh reagents. Future research is geared towards developing more sophisticated and sustainable synthetic routes.

Catalytic and Photocatalytic Methods: The development of catalytic methods for the selective dichlorination of the α-carbon of ketones is a significant area of interest. Research into photocatalytic C-H activation, for instance, offers a promising avenue for the direct and selective chlorination of ketones under mild conditions. sielc.comresearchgate.net The use of visible-light-driven reactions can improve reaction efficiency and reduce the reliance on toxic reagents. researchgate.net For example, photocatalytic systems using catalysts like Ru(bpy)₃Cl₂ have been explored for the halogenation of aliphatic C-H bonds. researchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of halogenated compounds. polimi.it This technology offers enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, selectivity, and scalability. smolecule.com The on-demand generation of reactive intermediates in a flow system can minimize the risks associated with handling hazardous reagents. google.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes.

Electrochemical Synthesis: Electrocatalytic methods present an environmentally friendly alternative for the synthesis of α,α-gem-dihalide ketones. rsc.org These processes can utilize simple halide salts in aqueous solutions, avoiding the need for harsh halogenating agents. rsc.org A bespoke cell design can enable the use of solvents like dichloromethane (B109758) as both the solvent and the chlorine source, highlighting a novel approach to sustainable chlorination. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. | Development of efficient photocatalysts for C-H activation of hindered ketones. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Electrocatalysis | Use of non-toxic reagents, environmentally friendly. | Design of efficient electrode materials and cell configurations. |

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new applications. Advanced spectroscopic and analytical techniques are pivotal in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. researchgate.net This is particularly valuable for understanding the stepwise formation of the dichlorinated product and for optimizing reaction conditions to minimize by-product formation.

Advanced NMR and Mass Spectrometry: Two-dimensional NMR techniques, such as COSY and HETCOR, can provide detailed structural information and help in the unambiguous characterization of this compound and its derivatives. tutorchase.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these compounds. These techniques are also invaluable in mechanistic studies, for example, in identifying the products of side reactions or rearrangements.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental studies. researchgate.net These theoretical calculations can provide insights into reaction pathways, transition state geometries, and the electronic properties of intermediates, which are often difficult to observe experimentally. researchgate.net For instance, computational studies can help to understand the role of the bulky tert-butyl group in directing the stereochemical outcome of reactions. noelresearchgroup.com

| Analytical Technique | Information Gained | Application in Research |

| In-situ Spectroscopy | Real-time reaction monitoring, identification of intermediates. | Mechanistic elucidation of synthesis and subsequent reactions. |

| 2D-NMR Spectroscopy | Detailed structural connectivity. | Unambiguous characterization of products and by-products. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of product identity and analysis of complex mixtures. |

| Computational Chemistry (DFT) | Reaction energetics, transition state structures. | Prediction of reaction pathways and understanding of steric/electronic effects. |

Integration with Green Chemistry Principles in Synthetic and Applied Research

The principles of green chemistry are increasingly guiding chemical research and development. nih.govnih.gov For this compound, this translates to a focus on minimizing waste, using safer reagents and solvents, and improving energy efficiency.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Future research will likely focus on developing catalytic routes that have a higher atom economy compared to traditional stoichiometric methods.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents is a key goal of green chemistry. nih.gov Research into using greener solvents or even solvent-free reaction conditions is a promising area. For example, the use of ionic liquids or supercritical fluids as reaction media is being explored for various chemical transformations. The development of methods that use non-toxic halogen sources, such as halide salts in electrochemical synthesis, is a significant step forward. rsc.org

Energy Efficiency: Photochemical and electrochemical methods often operate at ambient temperature and pressure, reducing the energy requirements of the synthesis. researchgate.netrsc.org The use of continuous flow reactors can also contribute to better energy efficiency through improved heat transfer. google.com

Structure-Activity Relationship (SAR) Studies for Targeted Chemical Applications

The unique structural features of this compound make it an interesting scaffold for the development of new functional molecules. Structure-activity relationship (SAR) studies are essential for understanding how modifications to its structure affect its chemical reactivity and potential applications.

As a Building Block in Organic Synthesis: The two chlorine atoms on the α-carbon are reactive sites that can be displaced by various nucleophiles, making this compound a versatile precursor for the synthesis of other functionalized ketones. smolecule.com SAR studies would involve systematically varying the nucleophile and studying the properties of the resulting products. The steric hindrance provided by the tert-butyl group can be exploited to achieve selective reactions. smolecule.com

In Materials Science: The incorporation of the dichloropinacolone moiety into larger molecules or polymers could impart specific properties. SAR studies could explore how the presence of this group influences properties such as thermal stability, solubility, and electronic characteristics.

In Catalysis: The activation of this compound by Lewis acids to form reactive intermediates opens up possibilities for its use in catalysis. smolecule.com SAR studies could focus on modifying the substituents on the dichloropinacolone core to tune the reactivity and selectivity of the resulting catalytic species.

| Area of Application | SAR Focus | Potential Outcomes |

| Organic Synthesis | Variation of nucleophiles in substitution reactions. | Access to a diverse range of functionalized ketones. |

| Materials Science | Incorporation into polymers and larger molecules. | Development of materials with tailored properties. |

| Catalysis | Modification of the core structure to tune reactivity. | Design of new and efficient catalysts for specific transformations. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dichloro-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via selective chlorination of 3,3-dimethylbutan-2-one using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. Reaction parameters such as temperature (0–5°C to minimize over-chlorination), solvent choice (e.g., dichloromethane), and stoichiometry must be optimized. Excess chlorinating agents may lead to side products like trichloro derivatives, necessitating purification via fractional distillation or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- ¹H/¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~200–210 ppm. Chlorine substituents deshield adjacent protons, causing splitting patterns (e.g., quartets for CHCl₂ groups).

- IR Spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 180 (M⁺ for C₆H₁₀Cl₂O) and fragment ions from Cl loss or ketone cleavage .

Q. What are the documented stability profiles of this compound under various storage conditions?

- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor purity. Use amber vials to avoid photodegradation .

Q. What are the primary applications of this compound as an intermediate in organic synthesis?

- Methodology : It serves as a precursor for agrochemicals (e.g., fungicides) and pharmaceuticals. For example, it can undergo nucleophilic substitution with amines to yield biologically active derivatives. Its dichloro moiety enhances electrophilicity, facilitating reactions with nucleophiles like Grignard reagents .

Advanced Research Questions

Q. How does the electronic environment of the carbonyl group in this compound influence its reactivity compared to non-chlorinated analogs?

- Methodology : The electron-withdrawing Cl groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions (e.g., with hydrazines to form hydrazones). Computational studies (DFT) can quantify this effect by analyzing LUMO energy levels and charge distribution. Compare reaction rates with 3,3-dimethylbutan-2-one to quantify kinetic enhancements .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodology :

- Stepwise Chlorination : Introduce one Cl atom at a time using substoichiometric Cl₂ to avoid over-halogenation.

- Protection-Deprotection : Temporarily protect the ketone as a ketal before chlorination, then hydrolyze post-reaction.

- Catalytic Additives : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Q. How can computational tools predict the reactivity of this compound in complex syntheses?

- Methodology : Employ density functional theory (DFT) to model transition states and reaction pathways. For example, simulate Cl⁻ leaving group stability in SN2 reactions or assess steric effects from the 3,3-dimethyl groups on nucleophilic attack angles. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What analytical challenges arise in quantifying trace impurities, and how can advanced chromatography address them?

- Methodology : Impurities like 3,3-dimethylbutan-2-one or trichloro derivatives require high-resolution separation. Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm for carbonyl absorption). For volatile impurities, GC-MS with a DB-5MS column and electron ionization (EI) provides sensitivity to 0.01% w/w .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。